![molecular formula C13H8ClN3O B14227116 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole CAS No. 830321-60-3](/img/structure/B14227116.png)
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its incorporation of a benzoxazole moiety, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2,1-benzoxazole. The process can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,1-benzoxazole in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles and inks.
Mechanism of Action
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is primarily based on its ability to interact with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with various cellular targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-Hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is unique due to its specific combination of a benzoxazole moiety and a 4-chlorophenyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. For example, the presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
830321-60-3 |
|---|---|
Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2,1-benzoxazol-3-yl-(4-chlorophenyl)diazene |
InChI |
InChI=1S/C13H8ClN3O/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H |
InChI Key |
OWNIDZYCHJNLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
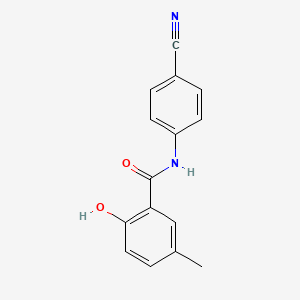
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
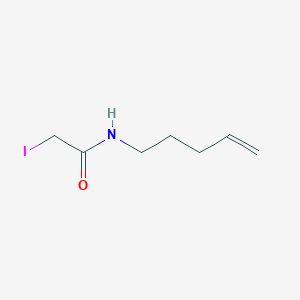
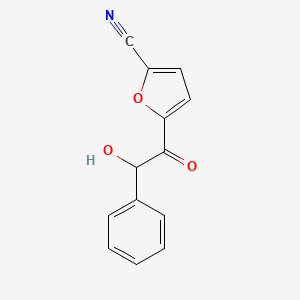
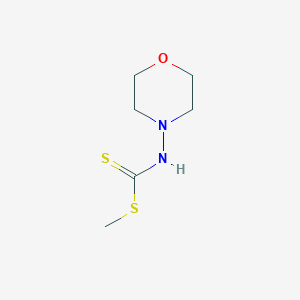
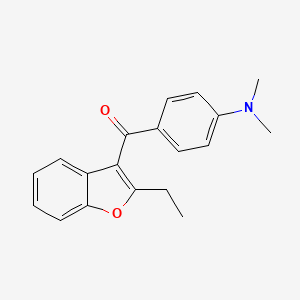
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
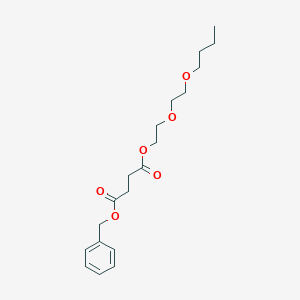
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
